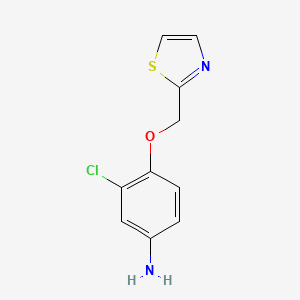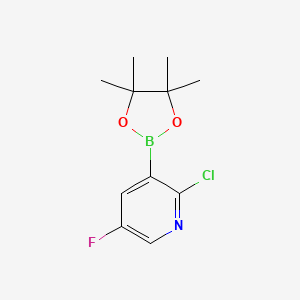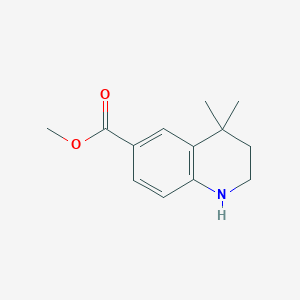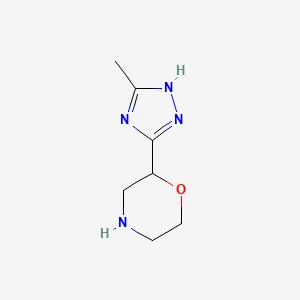
3-Chloro-4-(thiazol-2-ylmethoxy)aniline
概要
説明
3-Chloro-4-(thiazol-2-ylmethoxy)aniline is a chemical compound with the molecular formula C10H9ClN2OS and a molecular weight of 240.71 . It is also known by other names such as EOS-60367, 3-Chloro-4-(2-thiazolylmethoxy)benzenamine, and Benzenamine, 3-chloro-4-(2-thiazolylMethoxy) .
Synthesis Analysis
The synthesis of 3-chloro-4-(thiazol-2-ylmethoxy)aniline involves the use of 2-((2-chloro-4-nitrophenoxy)methyl)thiazole as a raw material . The synthesis process involves adding 0.65 g of zinc powder and 25 ml of ethanol to 30.7 g of the compound obtained above. Hydrogen is then added and the mixture is reacted under pressure for 4 hours . After the reaction, the zinc powder is removed by filtration, and the solvent is distilled off under reduced pressure to obtain 26.6 g of white solid with a yield of 96% .Molecular Structure Analysis
The molecular structure of 3-Chloro-4-(thiazol-2-ylmethoxy)aniline consists of a benzene ring substituted with an amino group, a chlorine atom, and a thiazol-2-ylmethoxy group . The thiazol-2-ylmethoxy group is attached to the benzene ring via an ether linkage .Physical And Chemical Properties Analysis
3-Chloro-4-(thiazol-2-ylmethoxy)aniline has a predicted boiling point of 417.1±35.0 °C and a density of 1.407 . It has a pKa of 3.77±0.10 (Predicted) . The compound should be stored at a temperature of 2-8°C .科学的研究の応用
Antioxidant Research
Thiazole derivatives, such as 3-Chloro-4-(thiazol-2-ylmethoxy)aniline, have been studied for their potential antioxidant properties . Antioxidants are crucial in neutralizing harmful free radicals in the body, which can prevent various health issues.
Analgesic Development
Research has shown that thiazole derivatives can act as analgesics . Analgesics are medications used to relieve pain, and the development of new analgesics can help manage pain more effectively.
Anti-inflammatory Studies
Thiazole derivatives have also been studied for their anti-inflammatory properties . Anti-inflammatory drugs are used to reduce inflammation and can be beneficial in treating conditions like arthritis.
Antimicrobial and Antifungal Applications
3-Chloro-4-(thiazol-2-ylmethoxy)aniline, as a thiazole derivative, has potential antimicrobial and antifungal applications . These properties make it a candidate for the development of new antimicrobial and antifungal drugs.
Antiviral Research
Thiazole derivatives have been explored for their antiviral properties . This research can lead to the development of new antiviral drugs, which are especially important in the fight against viral diseases.
Neuroprotective Studies
Research has indicated that thiazole derivatives can have neuroprotective effects . Neuroprotective drugs can help protect nerve cells against damage, degeneration, or impairment of function.
Antitumor and Cytotoxic Drug Development
Thiazole derivatives have been studied for their antitumor and cytotoxic properties . These properties can be harnessed in the development of new cancer treatments.
Anticonvulsant Research
Thiazole derivatives have been researched for their potential anticonvulsant properties . Anticonvulsants are drugs used to prevent or reduce the severity of epileptic seizures and other convulsive disorders.
特性
IUPAC Name |
3-chloro-4-(1,3-thiazol-2-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c11-8-5-7(12)1-2-9(8)14-6-10-13-3-4-15-10/h1-5H,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEQRKWRPXQPTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)OCC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694805 | |
| Record name | 3-Chloro-4-[(1,3-thiazol-2-yl)methoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(thiazol-2-ylmethoxy)aniline | |
CAS RN |
851545-79-4 | |
| Record name | 3-Chloro-4-[(1,3-thiazol-2-yl)methoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride](/img/structure/B1464657.png)


![1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1464660.png)
![(1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-4-yl)methanamine](/img/structure/B1464662.png)


![[1-[(2,6-Difluorophenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B1464672.png)
![{1-[(3,5-Dichlorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1464674.png)

![Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate](/img/structure/B1464676.png)